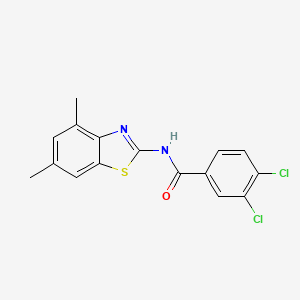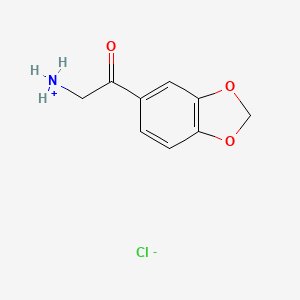![molecular formula C19H19BrN2O2 B12455128 2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide is a chemical compound with the molecular formula C18H19BrN2O2 This compound is characterized by the presence of a bromonaphthalene moiety and a dicyclopropylmethylidene group attached to an acetohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 1-position, forming 1-bromonaphthalene.
Formation of Acetohydrazide: 1-bromonaphthalene is then reacted with chloroacetyl chloride to form 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide.
Condensation Reaction: The final step involves the condensation of 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide with dicyclopropyl ketone under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and hydrazine derivatives.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the dicyclopropylmethylidene group can interact with other functional groups in the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-bromonaphthalen-2-yl)oxy]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N’-(dicyclopropylmethylidene)acetohydrazide is unique due to the presence of the dicyclopropylmethylidene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique biological and chemical activities.
Propriétés
Formule moléculaire |
C19H19BrN2O2 |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-(dicyclopropylmethylideneamino)acetamide |
InChI |
InChI=1S/C19H19BrN2O2/c20-18-15-4-2-1-3-12(15)9-10-16(18)24-11-17(23)21-22-19(13-5-6-13)14-7-8-14/h1-4,9-10,13-14H,5-8,11H2,(H,21,23) |
Clé InChI |
TYLIHWCMKPKXKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)
![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)


![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

